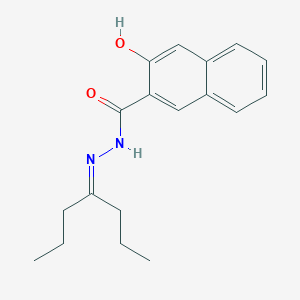
N'-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide is a compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid in an ethanol solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .
Scientific Research Applications
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(heptan-4-ylidene)hydrazinecarboxylate: Similar in structure but with different substituents.
N’-(heptan-4-ylidene)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Another hydrazone derivative with distinct functional groups.
Uniqueness
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activity set it apart from other similar compounds .
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(heptan-4-ylideneamino)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H22N2O2/c1-3-7-15(8-4-2)19-20-18(22)16-11-13-9-5-6-10-14(13)12-17(16)21/h5-6,9-12,21H,3-4,7-8H2,1-2H3,(H,20,22) |
InChI Key |
IYLGYJLUPGPECX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


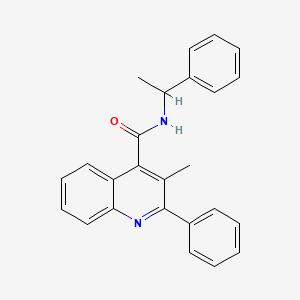
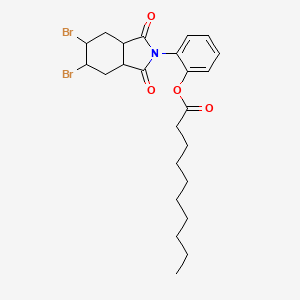
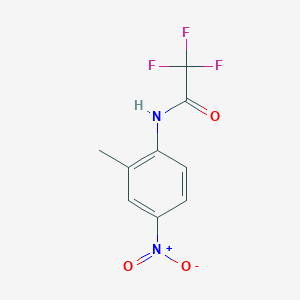
![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)
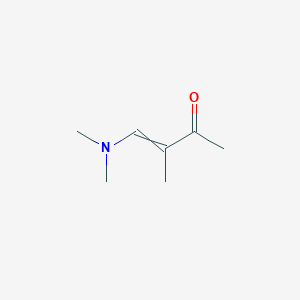

![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B12465063.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)
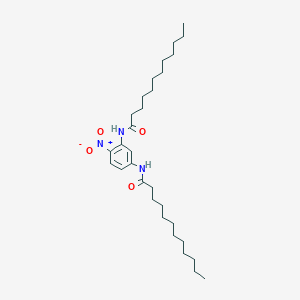
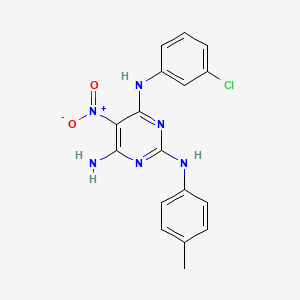
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)
![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)
